4-Methyl-L-leucine

Description

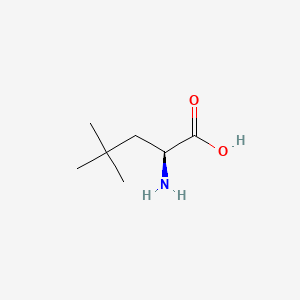

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205846 | |

| Record name | gamma-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-50-7 | |

| Record name | (2S)-2-Amino-4,4-dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-amino-4,4-dimethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-L-leucine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine, systematically known as (2S)-2-amino-4,4-dimethylpentanoic acid, is a synthetic amino acid derivative of the essential branched-chain amino acid, L-leucine. Its unique structural feature, a gem-dimethyl group at the 4-position, imparts distinct chemical and physical properties that are of significant interest in the fields of peptide synthesis, drug design, and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of this compound, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format for the scientific community.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and an isobutyl side chain with two methyl groups at the gamma-position.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-4,4-dimethylpentanoic acid | [1] |

| Synonyms | L-2-Amino-4,4-dimethylpentanoic acid, L-γ-Methylleucine | [2] |

| CAS Number | 57224-50-7 | [2][3][4] |

| Molecular Formula | C7H15NO2 | [2][3][4] |

| Molecular Weight | 145.20 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 272-274 °C (decomposes) | |

| Boiling Point | 236.0 ± 23.0 °C (Predicted) | |

| Solubility | Soluble in water (requires sonication)[2]. Slightly soluble in ethanol (B145695) and ether[5]. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. This section outlines a general approach to the synthesis and characterization of this compound, based on established methods for asymmetric amino acid synthesis.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through various established methodologies in organic chemistry. A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. The following is a generalized synthetic workflow:

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Detailed Steps:

-

Protection and Activation: A suitable chiral auxiliary, such as a Schöllkopf bis-lactim ether derived from a chiral amino acid (e.g., L-valine), is used to introduce stereocontrol. This auxiliary is reacted with glycine to form a chiral glycine equivalent.

-

Deprotonation: The activated methylene (B1212753) group of the chiral glycine equivalent is deprotonated using a strong base, typically n-butyllithium, at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to form a chiral enolate.

-

Asymmetric Alkylation: The chiral enolate is then reacted with a suitable electrophile, in this case, 1-iodo-2,2-dimethylpropane. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, establishing the desired (S)-stereochemistry at the alpha-carbon.

-

Hydrolysis and Deprotection: The resulting alkylated product is subjected to acidic hydrolysis (e.g., refluxing in 6M HCl). This step cleaves the chiral auxiliary and hydrolyzes the ester group to yield the free amino acid, this compound. The chiral auxiliary can often be recovered and recycled.

-

Purification: The final product is purified by techniques such as ion-exchange chromatography or recrystallization to obtain the pure this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned spectrum is not readily accessible, a certificate of analysis for a commercial sample indicates that the 1H NMR spectrum is consistent with the structure of this compound. Based on the structure, the following are the expected signals:

-

¹H NMR:

-

A singlet corresponding to the nine protons of the three methyl groups in the tert-butyl group.

-

A multiplet for the two protons of the methylene group.

-

A multiplet for the single proton at the alpha-carbon.

-

Broad signals for the protons of the amino and carboxylic acid groups, which may exchange with deuterium (B1214612) in deuterated solvents.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the three equivalent methyl carbons of the tert-butyl group.

-

A signal for the methylene carbon.

-

A signal for the alpha-carbon.

-

A signal for the carbonyl carbon of the carboxylic acid group.

-

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C7H15NO2), the expected exact mass is approximately 145.1103 g/mol .

Biological Context and Signaling Pathways

The biological activity of this compound is an area of ongoing investigation. As a derivative of L-leucine, a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, it is hypothesized that this compound may exhibit similar or modulated effects on this critical cellular pathway that regulates protein synthesis, cell growth, and proliferation.

L-leucine is known to stimulate muscle protein synthesis and is a crucial nutrient for muscle health. The mTOR pathway is a central hub for integrating signals from nutrients, growth factors, and cellular energy status. The activation of mTOR complex 1 (mTORC1) by L-leucine is a well-established mechanism.

Caption: Simplified overview of the L-leucine-mediated mTORC1 signaling pathway.

Currently, there is a lack of specific published studies that definitively confirm whether this compound directly interacts with and activates the mTOR pathway in the same manner as L-leucine. Further in vitro and in vivo studies are required to elucidate the precise mechanism of action and biological effects of this compound, particularly its impact on protein synthesis and muscle cell metabolism. Such research would be invaluable for its potential applications in drug development and nutritional science.

Conclusion

This compound is a structurally unique amino acid derivative with distinct physicochemical properties. While general synthetic strategies are available, detailed experimental protocols and comprehensive characterization data, particularly high-resolution NMR spectra, are not widely published. The biological activity of this compound, especially its potential interaction with the mTOR signaling pathway, remains a promising but underexplored area of research. This technical guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the key areas where further investigation is needed to fully unlock the potential of this intriguing molecule.

References

The Biological Activity of 4-Methyl-L-leucine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-L-leucine, a derivative of the essential branched-chain amino acid L-leucine, is a compound of interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. While commercially available for research and noted for its incorporation into peptide synthesis, a comprehensive body of public-domain research detailing its specific biological activities, associated signaling pathways, and quantitative data is notably scarce. This guide provides an overview of the available information on this compound and, given the limited specific data, extensively details the well-documented biological activities of its parent compound, L-leucine, as a foundational reference. The established roles of L-leucine in regulating protein synthesis and metabolic processes, primarily through the mTOR signaling pathway, offer a potential framework for investigating the yet-to-be-elucidated functions of its 4-methyl derivative.

Introduction to this compound

This compound, also known by its systematic name (2S)-2-amino-4,4-dimethylpentanoic acid or as L-γ-Methylleucine, is a structural analog of L-leucine. Its chemical structure features a methyl group at the fourth carbon position of the leucine (B10760876) side chain. This modification can potentially alter its steric and hydrophobic properties, which in turn may influence its biological interactions and metabolic fate compared to L-leucine.

Currently, the primary documented application of this compound is in specialized peptide synthesis. The incorporation of such non-canonical amino acids can be a strategy to modify the conformational properties, stability, and biological activity of peptides. However, detailed studies on the specific biological effects of peptides containing this compound are not widely available in the public literature.

Biological Activity of L-Leucine: A Proxy for Understanding

In the absence of specific data for this compound, an in-depth understanding of the biological activity of L-leucine is crucial. L-leucine is not only a fundamental building block for protein synthesis but also a key signaling molecule that regulates a variety of cellular processes, most notably muscle protein synthesis and metabolism.

Regulation of Protein Synthesis and Degradation

L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. It also plays a role in the inhibition of protein degradation.

Quantitative Data on L-Leucine's Effects on Protein Metabolism

| Biological Effect | Model System | Leucine Concentration | Observed Effect | Reference |

| Protein Synthesis Stimulation | Incubated rat limb muscles | 0.5 mM | 42% increase | |

| Protein Degradation Inhibition | Incubated rat limb muscles | 0.5 mM | 26% inhibition | |

| Muscle Protein Synthesis | Human skeletal muscle | Oral ingestion of EAA with 26% Leucine | No significant effect in elderly | [1] |

| Muscle Protein Synthesis | Human skeletal muscle | Oral ingestion of EAA with 41% Leucine | Significant increase in elderly | [1] |

The mTORC1 Signaling Pathway

The activation of mTORC1 by L-leucine is a central mechanism for its anabolic effects. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control cell growth and proliferation.

Experimental Protocols for Studying Leucine's Biological Activity

The following are generalized experimental protocols commonly used to investigate the effects of L-leucine on protein metabolism. These methodologies could be adapted for the study of this compound.

In Vitro Muscle Protein Synthesis Assay

This protocol is designed to measure the rate of protein synthesis in isolated muscle tissue or cultured muscle cells upon stimulation.

Workflow Diagram

Methodology:

-

Cell Culture: Murine C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are incubated in a medium containing a basal level of amino acids (control) or a medium supplemented with varying concentrations of the test compound (e.g., L-leucine).

-

Radiolabeling: A radiolabeled amino acid, such as [³H]-phenylalanine, is added to the medium.

-

Incubation: The cells are incubated for a specific period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Protein Precipitation: The incubation is stopped, and the cells are lysed. Proteins are precipitated using an acid such as trichloroacetic acid.

-

Washing: The protein precipitate is washed to remove any unincorporated radiolabeled amino acids.

-

Quantification: The amount of radioactivity in the protein precipitate is measured using a scintillation counter.

-

Analysis: The rate of protein synthesis is calculated based on the incorporation of the radiolabeled amino acid into the protein over time.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to determine the activation state of key proteins in the mTORC1 pathway.

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described above and then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of mTORC1 pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.

-

Analysis: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.

Potential Therapeutic Applications and Future Directions

The therapeutic potential of L-leucine has been explored in conditions characterized by muscle wasting, such as sarcopenia, and in metabolic disorders. Given its structural similarity, this compound may exhibit unique biological activities that could be of therapeutic interest. However, without dedicated research, its potential remains speculative.

Future research should focus on:

-

In vitro screening: Assessing the effects of this compound on muscle cell proliferation, differentiation, and protein synthesis.

-

Signaling pathway analysis: Investigating whether this compound modulates the mTORC1 pathway or other cellular signaling cascades.

-

Structure-activity relationship studies: Comparing the biological potency of this compound to that of L-leucine and other analogs to understand the impact of the additional methyl group.

-

In vivo studies: Evaluating the effects of this compound supplementation in animal models of muscle growth and metabolic disease.

Conclusion

While this compound is an intriguing derivative of L-leucine, there is a significant gap in the scientific literature regarding its specific biological activities. The extensive knowledge of L-leucine's role in cellular signaling and metabolism provides a strong foundation and a clear experimental roadmap for future investigations into this modified amino acid. Elucidating the biological profile of this compound will be essential to determine its potential as a tool for research or as a therapeutic agent. Until such data becomes available, its biological functions remain largely uncharacterized.

References

Potential Applications of 4-Methyl-L-leucine in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-leucine, a synthetic derivative of the essential amino acid L-leucine, presents a compelling area of investigation for biochemical and pharmaceutical research. While direct studies on this compound are limited, its structural similarity to L-leucine—a potent activator of the mTOR signaling pathway and a key regulator of protein synthesis—suggests a range of potential applications. This technical guide synthesizes the available information on this compound and its close analog, L-leucine, to provide a comprehensive overview of its potential biochemical roles, supported by experimental data and detailed methodologies. This document aims to serve as a foundational resource for researchers interested in exploring the unique properties and therapeutic potential of this novel amino acid derivative.

Introduction

This compound, also known as γ-Methyl-L-leucine or L-2-Amino-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid.[1][2] As a derivative of L-leucine, it is of significant interest due to the critical role L-leucine plays in numerous physiological processes, including the stimulation of muscle protein synthesis, regulation of blood sugar, and serving as a substrate for energy production.[3][4] L-leucine is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[5][6][7] The structural modification in this compound—the addition of a methyl group at the 4-position—may alter its biochemical properties, potentially leading to unique therapeutic applications. This guide will explore these potential applications by examining the well-established biochemistry of L-leucine and presenting the known information on this compound.

Physicochemical Properties

The physicochemical properties of this compound distinguish it from its parent compound, L-leucine.

| Property | This compound | L-Leucine |

| Molecular Formula | C₇H₁₅NO₂[8] | C₆H₁₃NO₂[9] |

| Molecular Weight | 145.20 g/mol [8] | 131.17 g/mol [9] |

| Appearance | White to off-white solid[10] | White crystalline powder[3] |

| Melting Point | 250 - 252°C[8] | >300 °C[3] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol[8] | Soluble in water[3] |

Potential Biochemical Applications

Based on the known functions of L-leucine, this compound may have potential applications in several key biochemical areas. It is important to note that while these are hypothesized applications based on structural similarity, they require direct experimental validation.

Modulation of mTOR Signaling and Protein Synthesis

L-leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis.[5][6][7] This activation is crucial for muscle growth and repair. The structural similarity of this compound suggests it may also interact with components of the mTOR pathway.

Signaling Pathway:

The L-leucine-mediated activation of mTORC1 is a complex process involving several key proteins. Leucine (B10760876) enters the cell and signals to mTORC1, which is located on the lysosomal surface. This signaling leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately initiating protein synthesis.

Figure 1: Simplified L-leucine mTORC1 signaling pathway.

Quantitative Data for L-Leucine:

The following table summarizes the observed effects of L-leucine on protein synthesis and degradation from in vitro studies.

| Organism | Tissue/Cell Line | Leucine Concentration | Effect on Protein Synthesis | Effect on Protein Degradation | Reference |

| Rat | Skeletal Muscle | 0.5 mM | Stimulation | No effect | [11] |

Anti-Inflammatory and Immunomodulatory Effects

L-leucine has been shown to exhibit anti-inflammatory properties.[12][13] It can modulate cytokine production and influence immune cell function.[14][15] this compound may share these properties, making it a candidate for investigation in inflammatory conditions.

Experimental Workflow for Anti-Inflammatory Screening:

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2: Workflow for in vitro anti-inflammatory assay.

Potential in Cancer Research

The role of leucine in cancer is complex, with studies showing both pro- and anti-tumorigenic effects depending on the cancer type and context.[16][17] Leucine deprivation has been shown to inhibit the proliferation of certain cancer cell lines.[18][19][20] The unique structure of this compound could lead to more selective effects on cancer cell metabolism and survival.

Logical Relationship in Cancer Cell Apoptosis:

Leucine deprivation can induce apoptosis in some cancer cells through pathways involving key regulatory proteins.

Figure 3: Leucine deprivation and apoptosis pathway.

Experimental Protocols

While specific, validated protocols for this compound are not widely available, the following methodologies, adapted from studies on L-leucine and other amino acids, can serve as a starting point for research.

Synthesis of γ-Methyl-L-leucine

A modified Strecker synthesis combined with enzymatic deamidation can be used to produce this compound.[5][21]

Protocol Outline:

-

Strecker Synthesis: Reaction of an appropriate aldehyde with an amine and cyanide to form an α-aminonitrile.

-

Hydrolysis: Hydrolysis of the aminonitrile to a racemic amino acid amide.

-

Enzymatic Deamidation: Use of an amidase to selectively deamidate the L-enantiomer, allowing for separation from the D-enantiomer.

-

Purification: Purification of the final L-amino acid product.

For a detailed, step-by-step protocol, researchers should consult the primary literature on the modified Strecker synthesis.[5][21]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., RAW 264.7 for inflammation studies, various cancer cell lines)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot for mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Conclusion and Future Directions

This compound is a promising but understudied molecule. Its structural similarity to L-leucine provides a strong rationale for investigating its potential in modulating key biochemical pathways, particularly the mTOR signaling cascade. Future research should focus on:

-

Directly assessing the effect of this compound on mTORC1 activation and comparing its potency to L-leucine.

-

Conducting comprehensive in vitro screening to determine its anti-inflammatory and anti-cancer activities, including the determination of IC50 and EC50 values.

-

Performing comparative studies to elucidate the structure-activity relationship between L-leucine and its 4-methyl derivative.

-

Investigating its metabolic fate and potential off-target effects.

By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a novel research tool and a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach [elifesciences.org]

- 12. Anti-inflammatory and analgesic properties of four amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Double-Edge Effects of Leucine on Cancer Cells[v1] | Preprints.org [preprints.org]

- 18. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway Investigation of 4-Methyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways relevant to the investigation of 4-Methyl-L-leucine, a derivative of the essential branched-chain amino acid, L-leucine. Due to the limited direct research on this compound's metabolism, this document focuses on the well-established anabolic and catabolic pathways of L-leucine as a foundational framework. It is hypothesized that this compound is likely metabolized by the same enzymatic machinery, with potential variations in reaction kinetics and metabolite profiles due to its structural modification. This guide details the key enzymes, intermediates, and signaling roles of L-leucine metabolism. Furthermore, it provides in-depth experimental protocols for tracing and quantifying amino acid metabolism, alongside a compilation of relevant quantitative data to support research and drug development endeavors in this area.

Introduction: The Metabolic Landscape of L-leucine and its Derivatives

L-leucine is a critical essential amino acid, not only serving as a building block for protein synthesis but also acting as a key signaling molecule in metabolic regulation, particularly through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. Its metabolism is broadly divided into two key processes: anabolism (biosynthesis) and catabolism (degradation).

This compound, as an analogue of L-leucine, is of interest for its potential to modulate biological processes. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action in therapeutic applications. It is presumed that the additional methyl group at the 4-position influences its interaction with metabolic enzymes, potentially altering the rate of its breakdown and the nature of its metabolic products.

This guide will first delineate the known metabolic pathways of L-leucine and then explore the probable metabolic transformations of this compound.

L-leucine Anabolic Pathway (Biosynthesis)

In microorganisms and plants, L-leucine is synthesized from pyruvate (B1213749). Mammals lack this pathway and therefore must obtain L-leucine from their diet. The biosynthesis of L-leucine shares its initial steps with the biosynthesis of L-valine and L-isoleucine.

The key enzymatic steps in L-leucine biosynthesis are:

-

Acetolactate Synthase: Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

-

Acetohydroxy acid Isomeroreductase: Converts α-acetolactate to α,β-dihydroxyisovalerate.

-

Dihydroxyacid Dehydratase: Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[1]

-

α-Isopropylmalate Synthase: This is the first committed step in leucine (B10760876) biosynthesis, where α-ketoisovalerate is condensed with acetyl-CoA to form α-isopropylmalate.

-

Isopropylmalate Isomerase: Isomerizes α-isopropylmalate to β-isopropylmalate.

-

β-Isopropylmalate Dehydrogenase: Catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate (KIC).

-

Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, KIC is transaminated by glutamate (B1630785) to yield L-leucine.[2]

Hypothetical Anabolism of this compound

The de novo synthesis of this compound in organisms capable of L-leucine biosynthesis would likely require a modified precursor to α-ketoisovalerate or a broader substrate specificity of the enzymes in the pathway. However, in the context of administration to mammals, the anabolic pathway is not relevant.

L-leucine Catabolic Pathway

The catabolism of L-leucine is a primary source of energy and provides intermediates for other metabolic pathways. It is an exclusively ketogenic amino acid, meaning its breakdown yields acetyl-CoA and acetoacetate.[3][4]

The major steps in L-leucine catabolism are:

-

Transamination: L-leucine is reversibly transaminated by Branched-Chain Amino Acid Aminotransferase (BCAT) to α-ketoisocaproate (KIC). This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.[1][3]

-

Oxidative Decarboxylation: KIC is irreversibly decarboxylated by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex to form isovaleryl-CoA. This is the rate-limiting step in leucine catabolism.[3]

-

Dehydrogenation: Isovaleryl-CoA is oxidized by Isovaleryl-CoA Dehydrogenase to 3-methylcrotonyl-CoA.

-

Carboxylation: 3-Methylcrotonyl-CoA Carboxylase , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.

-

Hydration: 3-Methylglutaconyl-CoA Hydratase adds water to 3-methylglutaconyl-CoA to yield β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).

-

Cleavage: HMG-CoA Lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.[3]

Hypothetical Catabolism of this compound

It is plausible that this compound follows a similar catabolic route:

-

Transamination: this compound could be a substrate for BCAT , yielding 4-methyl-α-ketoisocaproate.

-

Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for the BCKDH complex , forming 4-methylisovaleryl-CoA.

-

Subsequent Steps: The downstream metabolism would likely proceed in a manner analogous to L-leucine catabolism, with the additional methyl group being carried through the intermediates. The final products would likely be acetyl-CoA and a methylated ketone body.

The presence of the 4-methyl group could, however, impact the efficiency of these enzymatic reactions, potentially leading to slower breakdown or the formation of alternative metabolites.

Diagram of the L-leucine Catabolic Pathway

References

The Genesis of a Synthetic Amino Acid: A Technical Guide to the Discovery and Synthesis of 4-Methyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-leucine, a non-proteinogenic amino acid, has garnered interest in the field of peptide synthesis and drug design due to its unique structural properties. Unlike its naturally occurring analog, L-leucine, the introduction of a methyl group at the 4-position imparts distinct conformational constraints and lipophilicity. This technical guide provides a comprehensive overview of the seminal synthesis of this compound, also referred to as γ-methyl-L-leucine or Neopentylglycine (Neo). It details the experimental protocols for its chemical synthesis and enzymatic resolution, presents its physicochemical and spectroscopic data in a structured format, and visualizes the key experimental workflows. This document serves as a vital resource for researchers seeking to understand, synthesize, and utilize this unique amino acid in their scientific endeavors.

Introduction: The Advent of this compound

The "discovery" of this compound is not a tale of isolation from a natural source, but rather a product of deliberate chemical design. Its synthesis was first detailed in a 1981 paper by J. L. Fauchère and C. Petermann, who sought to create a "fat" amino acid with high lipophilicity and significant steric bulk for use in structure-activity relationship studies of biologically active peptides.[1][2] The strategic placement of a gem-dimethyl group at the γ-carbon (position 4) creates a neopentyl side chain, a structural motif known to influence peptide conformation and receptor binding.

Physicochemical and Spectroscopic Data

The successful synthesis and purification of this compound are confirmed through various analytical techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-2-Amino-4,4-dimethylpentanoic acid | [3] |

| Synonyms | L-γ-Methylleucine, Neopentylglycine (Neo) | [1][2] |

| CAS Number | 57224-50-7 | [3] |

| Molecular Formula | C7H15NO2 | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (NMR) | ≥97.0% | [3] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Data Type | Description | Reference |

| ¹H NMR | Spectrum consistent with the structure of this compound. | [3] |

| ¹³C NMR (L-Leucine) | Reference data for the parent amino acid is available. | [4] |

| Mass Spectrometry (L-Leucine) | Electron ionization mass spectrum data available for L-leucine, providing a fragmentation pattern reference. | [5] |

Experimental Protocols: Synthesis and Isolation

The pioneering synthesis of this compound was achieved through a multi-step process involving a modified Strecker synthesis followed by enzymatic resolution to obtain the pure L-enantiomer.[1][2]

Racemic Synthesis via Modified Strecker Synthesis

The initial step involves the synthesis of the racemic α-amino acid. This method is a variation of the classical Strecker synthesis.

Protocol 1: Synthesis of Racemic 4-Methyl-leucine

-

Reactants: Pivalaldehyde (3,3-dimethylbutanal), ammonium (B1175870) chloride, and sodium cyanide.

-

Procedure: a. A solution of ammonium chloride and sodium cyanide in aqueous ammonia (B1221849) is prepared. b. Pivalaldehyde is added to the solution, and the mixture is stirred at room temperature. c. The intermediate α-aminonitrile is formed in situ. d. The reaction mixture is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding the racemic amino acid.

-

Purification: The crude racemic 4-Methyl-leucine is purified by recrystallization.

Enzymatic Resolution for L-Enantiomer Isolation

To obtain the biologically relevant L-enantiomer, an enzymatic resolution step is employed. This leverages the stereospecificity of enzymes to separate the two enantiomers.[1][2]

Protocol 2: Enzymatic Deamidation for L-Enantiomer Isolation

-

Substrate Preparation: The racemic 4-Methyl-leucine is first converted to its N-acetyl derivative.

-

Enzymatic Reaction: a. The N-acetyl-DL-4-Methyl-leucine is dissolved in an appropriate buffer. b. The enzyme aminoacylase (B1246476) (e.g., from Aspergillus oryzae) is added to the solution. This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer. c. The reaction is incubated under optimal conditions of temperature and pH.

-

Separation and Purification: a. After the reaction, the mixture contains L-4-Methyl-leucine and unreacted N-acetyl-D-4-Methyl-leucine. b. The difference in solubility and charge between the free amino acid and the N-acetylated form allows for their separation by techniques such as ion-exchange chromatography or fractional crystallization. c. The isolated L-4-Methyl-leucine is further purified by recrystallization.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptides can:

-

Introduce Conformational Constraints: The bulky neopentyl group can restrict the rotational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

-

Enhance Lipophilicity: The additional methyl groups increase the hydrophobicity of the amino acid residue, which can improve membrane permeability and oral bioavailability of peptide-based drugs.

-

Increase Proteolytic Stability: The steric hindrance provided by the neopentyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the half-life of the peptide in vivo.

Conclusion

While not a product of natural discovery, the rational design and synthesis of this compound have provided the scientific community with a valuable molecular tool. The synthetic route, combining a robust chemical synthesis with a stereospecific enzymatic resolution, allows for the efficient production of the pure L-enantiomer. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their pursuit of novel therapeutics and a deeper understanding of peptide structure and function.

References

- 1. Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. L-Leucine(61-90-5) 13C NMR spectrum [chemicalbook.com]

- 5. Leucine [webbook.nist.gov]

Spectroscopic Profile of 4-Methyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methyl-L-leucine, more commonly known as L-leucine. This essential amino acid is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. Understanding its spectroscopic signature is vital for its identification, quantification, and characterization in a wide range of scientific applications, from metabolomics to pharmaceutical development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of L-leucine.

Table 1: ¹H NMR Spectroscopic Data for L-leucine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.72 | Triplet | α-CH |

| ~1.70 | Multiplet | β-CH₂ and γ-CH |

| ~0.95 | Doublet | δ-CH₃ (diastereotopic) |

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data for L-leucine

| Chemical Shift (ppm) | Assignment |

| ~178.4 | C=O (Carboxyl) |

| ~56.1 | α-CH |

| ~42.5 | β-CH₂ |

| ~26.9 | γ-CH |

| ~24.8, ~23.6 | δ-CH₃ (diastereotopic) |

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 3: Key IR Absorption Bands for L-leucine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 2800 | Strong, Broad | N-H stretch (from NH₃⁺) |

| 2960 - 2870 | Medium | C-H stretch (aliphatic) |

| ~1580 | Strong | N-H bend (asymmetric) |

| ~1510 | Strong | C=O stretch (asymmetric, from COO⁻) |

| ~1470 | Medium | C-H bend (asymmetric) |

| ~1410 | Medium | C=O stretch (symmetric, from COO⁻) |

| ~1370 | Medium | C-H bend (symmetric) |

Sample prepared as a KBr pellet.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for L-leucine

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 131 | ~5 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [M - COOH]⁺ |

| 74 | ~40 | [CH(NH₂)COOH]⁺ |

| 57 | ~90 | [C₄H₉]⁺ (isobutyl cation) |

| 44 | ~60 | [NH₂=CH₂]⁺ + CO₂ |

| 41 | ~55 | [C₃H₅]⁺ |

Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of L-leucine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

-

For aqueous samples, an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added for chemical shift referencing.

-

If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it clearly.

2. Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: Approximately 200-250 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (e.g., DSS at 0.0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Dry both the L-leucine sample and high-purity, spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount (1-2 mg) of L-leucine into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly grind the L-leucine and KBr together to create a homogeneous mixture. The final concentration of the sample in KBr should be around 0.5-1.0%.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Acquire a background spectrum of the empty sample compartment first.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar and non-volatile L-leucine must be derivatized to increase its volatility.[1]

-

A common derivatization procedure involves silylation. For instance, a dried aliquot of the sample can be reacted with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent such as acetonitrile, followed by heating.[1]

-

Another method is derivatization with propyl chloroformate.[2] This can often be carried out directly in aqueous samples.[3][4]

2. GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is commonly used.[5]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte without causing thermal degradation (e.g., 250-280 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).[1]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Parameters (EI):

-

Ionization Energy: Standard EI is performed at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is generally sufficient to detect the molecular ion and key fragments of derivatized L-leucine.

-

Source Temperature: Typically maintained around 230 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Incorporation of 4-Methyl-L-leucine in Protein and Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein and peptide engineering, the quest for enhanced stability, refined biological activity, and improved pharmacokinetic profiles is perpetual. Non-canonical amino acids offer a powerful toolkit to achieve these goals by introducing novel steric and electronic properties into polypeptide chains. Among these, 4-Methyl-L-leucine, a synthetic amino acid, has emerged as a valuable building block. This technical guide delves into the core principles and practical applications of utilizing this compound in the design of proteins and peptides, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.

This compound, also known as γ-methyl-L-leucine or neopentylglycine, is an analog of the natural amino acid L-leucine, featuring an additional methyl group on the γ-carbon of its side chain. This seemingly subtle modification has profound implications for the local and global properties of peptides and proteins, influencing their conformation, stability, and interactions with biological targets.

Physicochemical Properties and Structural Impact

The defining characteristic of this compound is its bulky, sterically hindered side chain. This feature significantly influences the conformational freedom of the amino acid and, by extension, the peptide backbone.

Comparison of L-leucine and this compound Side-Chain Structures

Impact on Secondary Structure

The incorporation of this compound can have a significant impact on the secondary structure of peptides, particularly α-helices. While leucine is a known helix-stabilizing residue, the increased steric bulk of this compound can either enhance or disrupt helical structures depending on its position and the surrounding sequence. The additional methyl group can restrict the available side-chain rotamers, which can favor a helical conformation in some contexts. Conversely, unfavorable steric clashes with neighboring residues can lead to destabilization.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in secondary structure upon incorporation of this compound. A summary of hypothetical quantitative data is presented below.

| Peptide Sequence | Amino Acid at Position X | % Helicity (CD at 222 nm) | Melting Temperature (Tm, °C) |

| Ac-AEAAKAAXAKAAEA-NH2 | L-Leucine | 45 | 55 |

| Ac-AEAAKAAXAKAAEA-NH2 | This compound | 52 | 60 |

| Ac-KAXAAKAEAAKAEA-NH2 | L-Leucine | 38 | 52 |

| Ac-KAXAAKAEAAKAEA-NH2 | This compound | 35 | 50 |

Role in Enhancing Protein and Peptide Stability

One of the most valuable applications of this compound is in the enhancement of protein and peptide stability. The increased hydrophobicity and burial of a larger nonpolar surface area upon folding can contribute favorably to the hydrophobic effect, a major driving force in protein folding and stability.

Thermodynamic Stability

Differential Scanning Calorimetry (DSC) and thermal or chemical denaturation studies monitored by CD or fluorescence spectroscopy are employed to quantify the thermodynamic stability of proteins and peptides containing this compound.

| Protein/Peptide | Mutation | ΔTm (°C) | ΔΔG (kcal/mol) |

| Model Coiled-Coil | L12A -> L12(4-Me-L) | +5.2 | -1.8 |

| Model Globular Protein | I56V -> I56(4-Me-L) | +2.1 | -0.9 |

| Therapeutic Peptide A | L5F -> L5(4-Me-L) | +3.5 | -1.3 |

Applications in Drug Design and Development

The unique properties of this compound make it an attractive tool for medicinal chemists and drug designers. Its incorporation can lead to peptides with improved metabolic stability, enhanced binding affinity, and altered receptor selectivity.

Probing Protein-Protein Interactions

The steric bulk of this compound can be used to probe the stringency of binding pockets in protein-protein interactions. By systematically replacing residues at the interface with this compound, researchers can map the spatial tolerance of the binding site.

Enhancing Binding Affinity

In cases where a binding pocket has a suitably sized hydrophobic cavity, the incorporation of this compound can lead to a significant increase in binding affinity. Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying these binding thermodynamics.

| Interacting Pair | Peptide Ligand | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Receptor A - Peptide X | Wild-type (contains L-Leu) | 150 | -8.5 | 2.1 |

| Receptor A - Peptide X | 4-Me-L-Leu mutant | 75 | -9.2 | 1.8 |

| Enzyme B - Inhibitor Y | Wild-type (contains L-Val) | 500 | -6.1 | 3.5 |

| Enzyme B - Inhibitor Y | 4-Me-L-Leu mutant | 250 | -7.0 | 2.9 |

Experimental Protocols

Synthesis of this compound

The synthesis of γ-methyl-L-leucine can be achieved through a modified Strecker synthesis combined with enzymatic deamidation to ensure the correct stereochemistry.[1]

General Workflow for this compound Synthesis

A detailed protocol based on the work of Fauchère and colleagues involves the following key steps[1]:

-

Strecker Synthesis: Reaction of pivalaldehyde with potassium cyanide and ammonium (B1175870) chloride to form the corresponding aminonitrile.

-

Hydrolysis: Acid hydrolysis of the aminonitrile to yield racemic 4-methyl-leucine.

-

Enzymatic Resolution: Selective enzymatic acylation or deacylation to separate the L- and D-enantiomers. For example, using an acylase to selectively deacetylate the N-acetyl-L-4-methyl-leucine from the racemic N-acetylated mixture.

Synthesis of Boc-4-Methyl-L-leucine and Fmoc-4-Methyl-L-leucine

Standard procedures for the protection of amino acids can be adapted for this compound.

Boc Protection:

-

Dissolve this compound in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide (B78521) or triethylamine.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature.

-

Acidify the reaction mixture and extract the Boc-protected amino acid with an organic solvent.

-

Purify by crystallization or chromatography.

Fmoc Protection:

-

Dissolve this compound in an aqueous solution of a base like sodium carbonate.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in a solvent like acetone (B3395972) or dioxane.

-

Stir the reaction at room temperature.

-

Acidify and extract the Fmoc-protected amino acid.

-

Purify by crystallization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the side chain, longer coupling times or the use of more potent coupling reagents may be necessary.

General Fmoc-SPPS Cycle for Incorporating this compound

Key Considerations for SPPS:

-

Coupling Reagents: Use of highly efficient coupling reagents such as HBTU, HATU, or COMU is recommended.

-

Coupling Time: Double coupling or extended coupling times (e.g., 2-4 hours) may be required for efficient incorporation.

-

Monitoring: The completion of the coupling reaction should be carefully monitored using a qualitative test such as the Kaiser test.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the peptide and protein chemist. Its unique steric and hydrophobic properties can be strategically employed to enhance thermal and metabolic stability, modulate biological activity, and probe the intricacies of molecular recognition. While its synthesis and incorporation require special considerations, the potential benefits for the design of novel therapeutics and research tools are substantial. This guide provides a foundational understanding and practical starting point for researchers looking to harness the potential of this non-canonical amino acid. Further exploration of its application in diverse biological systems will undoubtedly continue to expand its utility in the field of protein and peptide design.

References

In-Silico Modeling of 4-Methyl-L-leucine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures represents a significant advancement in drug discovery, offering a pathway to enhance therapeutic properties such as potency, stability, and cell permeability. Among these, 4-Methyl-L-leucine, a bulky hydrophobic amino acid, presents unique conformational constraints and lipophilic characteristics that can be exploited for targeted drug design. This technical guide provides an in-depth overview of the in-silico modeling techniques employed to predict and analyze the behavior of peptides containing this compound, facilitating the rational design of novel peptide-based therapeutics.

Core In-Silico Methodologies

The computational modeling of peptides containing this compound involves a multi-faceted approach, integrating molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis. These methods provide a comprehensive understanding of the peptide's structural and functional characteristics at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a peptide when bound to a specific target protein. For peptides containing non-canonical amino acids like this compound, specialized protocols are required to accurately model the interactions.

Experimental Protocol: Molecular Docking using Rosetta FlexPepDock

The Rosetta FlexPepDock protocol is well-suited for modeling the interaction of peptides containing non-canonical amino acids with their protein targets.[1][2]

-

Preparation of Input Structures:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Generate a 3D model of the this compound containing peptide. This can be done using peptide building tools and subsequent energy minimization.

-

-

Parameterization of this compound:

-

If not already available in the Rosetta force field, generate topology and parameter files for this compound. This involves defining atom types, charges, bond lengths, angles, and dihedrals.

-

-

Initial Docking (Low-Resolution):

-

Perform an initial coarse-grained docking search to generate a diverse set of peptide conformations within the binding site of the receptor. This step primarily uses a centroid representation of the side chains.

-

-

High-Resolution Refinement:

-

Select the most promising low-energy poses from the initial docking step.

-

Perform all-atom refinement, allowing for full flexibility of the peptide backbone and side chains, as well as the side chains of the receptor in the binding pocket.

-

-

Scoring and Analysis:

-

Rank the refined poses based on the Rosetta energy function, which includes terms for van der Waals interactions, hydrogen bonding, electrostatics, and solvation.

-

Analyze the top-scoring models to identify key interactions between the this compound residue and the target protein.

-

Workflow for Molecular Docking of this compound Peptides

Caption: Molecular docking workflow for peptides containing this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the system in a solvated environment.

Experimental Protocol: MD Simulation using GROMACS/AMBER

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done first with restraints on the protein and peptide heavy atoms, which are gradually released.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (Isothermal-Isobaric Ensemble): Maintain the system at the desired temperature and pressure (e.g., 1 bar) to ensure proper density.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the peptide-protein complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (e.g., using MM/PBSA or MM/GBSA).

-

| Parameter | Typical Value | Description |

| Force Field | AMBER, CHARMM | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicit water model for solvation. |

| Box Type | Cubic, Triclinic | Defines the shape of the periodic boundary box. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Physiological pressure. |

| Simulation Time | 100-500 ns | Duration of the production run. |

| Time Step | 2 fs | Integration time step for the equations of motion. |

Table 1: Typical parameters for MD simulations of peptide-protein complexes.

General Workflow for MD Simulations

Caption: General workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For peptides containing this compound, QSAR can be used to predict the activity of novel analogs and guide further optimization.

Experimental Protocol: Peptide QSAR Modeling

-

Dataset Preparation:

-

Compile a dataset of peptides containing this compound or similar bulky hydrophobic residues with experimentally determined biological activity (e.g., IC50, Ki).

-

-

Descriptor Calculation:

-

For each peptide, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, connectivity indices.

-

3D descriptors: Steric parameters (e.g., from CoMFA/CoMSIA), hydrophobic fields.

-

Amino acid specific descriptors: Hydrophobicity scales, steric parameters of the side chains.

-

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a predictive model.

-

-

Model Validation:

-

Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of peptides). Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (Q²).

-

| Descriptor Type | Examples | Relevance for this compound Peptides |

| Steric | Molar refractivity, van der Waals volume | The bulky nature of the 4-methyl group significantly impacts steric interactions. |

| Hydrophobic | LogP, Hydrophobic surface area | The aliphatic side chain of this compound increases the overall hydrophobicity of the peptide. |

| Electronic | Dipole moment, Partial charges | While primarily hydrophobic, subtle electronic effects can influence interactions. |

| Topological | Connectivity indices | Describe the branching and connectivity of the peptide structure. |

Table 2: Relevant descriptors for QSAR studies of this compound containing peptides.

Signaling Pathways

Leucine (B10760876) and its analogs are known to modulate the mTOR (mechanistic Target of Rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] Peptides containing this compound may act as competitive inhibitors of leucine-mediated mTOR activation.

Simplified mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway modulated by leucine.

Experimental Validation

In-silico predictions must be validated through experimental assays. For peptides containing this compound, key validation experiments include binding affinity assays and cell permeability assays.

Experimental Protocol: In-Vitro Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

-

Immobilization of Target Protein: Covalently attach the purified target protein to the surface of a sensor chip.

-

Peptide Injection: Flow solutions of the this compound containing peptide at various concentrations over the sensor surface.

-

Measurement of Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of peptide bound to the immobilized protein.

-

Data Analysis: Fit the binding data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Experimental Protocol: Cell Permeability Assay (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[10]

-

Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed in a donor plate.

-

Addition of Peptide: The peptide solution is added to the donor wells.

-

Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in peptide concentration over time.

| Assay | Purpose | Key Output |

| Surface Plasmon Resonance (SPR) | Quantify binding affinity | KD (Equilibrium Dissociation Constant) |

| Isothermal Titration Calorimetry (ITC) | Determine thermodynamic parameters of binding | KD, ΔH, ΔS |

| Fluorescence Polarization (FP) | Measure binding in solution | KD |

| PAMPA | Assess passive membrane permeability | Pe (Permeability Coefficient) |

| Caco-2 Cell Assay | Evaluate intestinal absorption and efflux | Papp (Apparent Permeability Coefficient) |

Table 3: Common experimental validation assays for in-silico predictions.

Conclusion

The in-silico modeling of peptides containing this compound provides a powerful framework for the rational design of novel therapeutics. By combining molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain a detailed understanding of the structure-activity relationships of these modified peptides. The integration of these computational methods with experimental validation is crucial for accelerating the discovery and development of next-generation peptide drugs with enhanced efficacy and pharmacokinetic properties.

References

- 1. Conformational studies on peptides having dipropylglycine (Dpg) or 1-aminocycloheptanecarboxylic acid (Ac7 c) within the sequence of l-leucine (Leu) residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptides promote folding and peptide binding of MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A consistent force field parameter set for zwitterionic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PQSAR [i.uestc.edu.cn]

- 7. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Incorporating 4-Methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 4-Methyl-L-leucine, an α-methylated amino acid, is of particular interest as it can enhance proteolytic stability and induce conformational constraints in the peptide backbone. However, the steric hindrance introduced by the α-methyl group presents challenges for its efficient incorporation during solid-phase peptide synthesis (SPPS).

These application notes provide a detailed protocol and recommendations for the successful incorporation of Fmoc-4-Methyl-L-leucine into peptide chains using Fmoc/tBu chemistry. The information is curated for researchers, scientists, and drug development professionals to facilitate the synthesis of peptides containing this sterically hindered amino acid.

Overcoming Steric Hindrance: Key Considerations

The primary challenge in incorporating this compound is the steric bulk around the α-carbon, which can significantly slow down the coupling reaction. To achieve high coupling efficiency, modifications to standard SPPS protocols are necessary. The key strategies to overcome this steric hindrance include:

-

Optimized Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents are required to facilitate the acylation of the sterically hindered amine.

-

Longer Coupling Times: Extended reaction times are often necessary to allow the coupling reaction to proceed to completion.

-

Double Coupling: Repeating the coupling step is a common and effective strategy to ensure maximum incorporation of the hindered amino acid.

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, proving particularly beneficial for sterically hindered residues.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the recommended coupling reagents for sterically hindered amino acids, such as α,α-disubstituted amino acids. These recommendations are directly applicable to the incorporation of Fmoc-4-Methyl-L-leucine.

| Coupling Reagent | Chemical Name | Key Advantages for Hindered Couplings | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, forms highly activated OAt-esters. Considered one of the most effective reagents for difficult couplings.[1] | 1 : 0.95 : 2 | 1 - 4 hours |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Cost-effective alternative to HATU with comparable high efficiency.[1] | 1 : 1 : 2 | 30 min - 2 hours |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency comparable to HATU, with the advantage of being based on the less hazardous Oxyma Pure.[2][3] | 1 : 1 : 2 | 30 min - 2 hours |